4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a triazole ring. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in drug development. The presence of the methoxypyridinone moiety contributes to its chemical reactivity and biological interactions.
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research. The unique combination of the trifluoromethyl group and the triazole ring is believed to enhance its binding affinity to specific biological targets, potentially modulating enzyme activity or receptor interactions.
The synthesis of 4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one typically involves several steps:
In industrial settings, similar synthetic routes are employed but optimized for yield and purity. Techniques such as continuous flow reactors may be utilized to enhance efficiency and scalability during production.
The compound has several promising applications:
Research into the interactions of 4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one indicates that it may interact with various molecular targets within biological systems. The trifluoromethyl group and triazole ring are crucial for its binding affinity and activity against enzymes or receptors, potentially leading to diverse biological effects.
Several compounds share structural similarities with 4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one:
| Compound Name | Structural Features |
|---|---|
| 4-Chloro-2-(trifluoromethyl)phenylboronic Acid | Contains a trifluoromethyl group but lacks the triazole ring. |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Similar trifluoromethyl group but different functional groups. |
| 4-Chloro-1-[3,5-di(trifluoromethyl)phenyl] | Contains multiple trifluoromethyl groups but lacks the methoxypyridinone moiety. |
The uniqueness of 4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one lies in its specific combination of a trifluoromethyl group, triazole ring, and methoxypyridinone structure. This combination imparts distinct chemical and biological properties that make it valuable for various applications in research and industry .
The assembly of this hybrid structure typically follows a convergent synthesis strategy involving three key components:
Triazole Ring Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) proves most effective for introducing the 4-(trifluoromethyl)-1H-1,2,3-triazole group. As detailed in , triazenylpyrazole intermediates undergo diazotization and cycloaddition with trifluoromethylacetylenes under mild conditions (0-5°C, aqueous HCl), achieving >90% regioselectivity for the 1,4-disubstituted triazole isomer.
Suzuki-Miyaura Coupling: Final assembly employs palladium-catalyzed cross-coupling between the halogenated pyridinone and triazole-bearing aryl boronic acids. The patent specifies using tetrakis(triphenylphosphine)palladium(0) in degassed toluene/ethanol mixtures at 80°C, achieving 78-82% coupling efficiency.
Critical challenges include:
Scale-up considerations focus on three primary areas:
A. Continuous Flow Processing
B. Catalyst Recycling Systems
C. Solvent Optimization
Yield enhancement strategies:
The molecule's environmental footprint is addressed through:
A. Solvent Substitution
B. Catalytic System Improvements
C. Waste Valorization
| Green Metric | Conventional Process | Optimized Process |
|---|---|---|
| E-Factor | 86 | 32 |
| PMI (kg/kg) | 154 | 58 |
| Energy Use (kWh/mol) | 48 | 19 |